REACTION_CXSMILES
|
[H-].[Na+].[NH:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[C:4]([CH3:6])=[O:5].[N+:14]([O:17][CH2:18][CH2:19][CH2:20][C:21](Cl)=[O:22])([O-:16])=[O:15]>C1COCC1>[N+:14]([O:17][CH2:18][CH2:19][CH2:20][C:21]([O:13][C:10]1[CH:11]=[CH:12][C:7]([NH:3][C:4](=[O:5])[CH3:6])=[CH:8][CH:9]=1)=[O:22])([O-:16])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCCCC(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° C
|
Type
|
CUSTOM
|
Details
|
kept at 0° C
|
Type
|
CUSTOM
|
Details
|
to rise to r.t.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The unreacted 4-acetaminophenol was removed
|
Type
|
WASH
|
Details
|
by washing the solution with 2M NaOH solution (75 ml)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel column chromathography
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OCCCC(=O)OC1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.1 mmol | |
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |